

Foundational Research on the Cell-Penetrating Peptide LAH5: A Technical Guide

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Compound of Interest

Compound Name: LAH5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on the cell-penetrating peptide **LAH5**. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this versatile delivery vector. This guide details the fundamental properties of **LAH5**, its mechanism of action, and provides detailed protocols for its synthesis, application, and characterization.

Core Concepts: Unveiling the LAH5 Peptide

LAH5 is a synthetic, amphipathic, and cationic cell-penetrating peptide (CPP) renowned for its ability to transport various molecular cargoes across cellular membranes.^[1] Its unique properties, particularly its pH-responsive behavior, make it an attractive candidate for the delivery of nucleic acids (pDNA, siRNA) and ribonucleoprotein (RNP) complexes.^{[2][3][4][5][6]}

Sequence and Structure: The primary amino acid sequence of **LAH5** is KKALLALALHHLAHLAHLALALKKA.^{[4][7]} This sequence confers an amphipathic alpha-helical structure, with hydrophobic alanine and leucine residues arranged on one face of the helix and hydrophilic lysine and histidine residues on the other. This structural arrangement is crucial for its interaction with and disruption of lipid bilayers.

Mechanism of Action: The prevailing hypothesis for **LAH5**'s mechanism of action involves a multi-step process initiated by the formation of nanocomplexes with its cargo.^{[3][6]} These nanocomplexes, formed through electrostatic interactions, are internalized by cells primarily

through endocytosis.[3][6] The key to **LAH5**'s efficacy lies in its histidine-rich composition, which acts as a "proton sponge." [3] As the endosome matures and its internal pH drops, the histidine residues become protonated, leading to endosomal swelling and eventual rupture, releasing the cargo into the cytoplasm.[3]

Quantitative Data Summary

The following tables summarize key quantitative data reported in foundational studies on **LAH5**, providing a comparative overview of its biophysical properties and delivery efficiency.

Parameter	Cargo	Molar Ratio (LAH5:Cargo)	Average Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV) at pH 7.4	Zeta Potential (mV) at pH 5.4	Reference
Nanocomplex Size and Charge	Cas9 RNP	1:50	~350-400	>0.4	~ -5	~ +15	[3][8]
Cas9 RNP	1:100	~300-350	~0.3-0.4	~ 0	~ +18	[3][8]	
Cas9 RNP	1:150	~250-300	~0.2-0.3	~ +5	~ +20	[3][8]	
Cas9 RNP	1:200	~200-250	<0.2	~ +8	~ +22	[3][8]	
Cas9 RNP	1:250	~200	<0.2	~ +10	~ +25	[3][8]	
Cas9 RNP:HDR Template	1:1:150	Varies	Varies	Varies	Varies	[6]	

Application	Cell Line	Cargo	Transfection Reagent	Gene Editing Efficiency (%)	Reference
Gene Editing	HEK293T	Cas9 RNP	LAH5 (1:150)	~17% (TIDE assay)	[3]
HeLa	Cas9 RNP	LAH5 (1:150)	~10% (TIDE assay)	[8]	
HEK293T Stoplight Cells	Cas9 RNP	LAH5 (1:250)	~60% (Flow Cytometry)	[8]	
HEK293T HDR Stoplight Cells	Cas9 RNP/HDR Template	LAH5 (1:1:250)	>20% (Flow Cytometry)	[8]	
Skeletal Muscle (in vivo)	Cas9 RNP	Oleic acid-modified LAH5	~10%	[7][9]	

Experimental Protocols

This section provides detailed methodologies for key experiments involving the **LAH5** peptide.

Solid-Phase Peptide Synthesis of LAH5

This protocol outlines the manual solid-phase synthesis of the **LAH5** peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids (Lys(Boc), Ala, Leu, His(Trt))
- N,N-Dimethylformamide (DMF)

- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Peptide synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: a. Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure in DMF. b. Add 4 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Washing: After a successful coupling (negative Kaiser test), wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the **LAH5** sequence.

- **Final Deprotection:** After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
- **Cleavage and Side-Chain Deprotection:** a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.
- **Peptide Precipitation and Purification:** a. Precipitate the peptide from the filtrate by adding cold diethyl ether. b. Centrifuge to pellet the peptide and discard the supernatant. c. Wash the peptide pellet with cold ether. d. Lyophilize the crude peptide. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the peptide by mass spectrometry.

Formation of LAH5-Cargo Nanocomplexes

This protocol describes the formation of nanocomplexes between **LAH5** and nucleic acid or RNP cargo.

Materials:

- Lyophilized **LAH5** peptide
- Nuclease-free water or appropriate buffer (e.g., HEPES)
- Cargo (pDNA, siRNA, or pre-formed Cas9 RNP)
- Low-binding microcentrifuge tubes

Procedure:

- **Peptide Reconstitution:** Dissolve the lyophilized **LAH5** peptide in nuclease-free water or a suitable buffer to a stock concentration (e.g., 1 mg/mL).
- **Cargo Preparation:** Dilute the cargo to the desired concentration in the same buffer as the peptide. For RNP formation, incubate Cas9 protein and single-guide RNA (sgRNA) at a 1:1 molar ratio for 10-15 minutes at room temperature.[\[6\]](#)

- Complexation: a. Determine the desired molar ratio of **LAH5** to cargo. b. In a low-binding microcentrifuge tube, add the calculated volume of the **LAH5** stock solution. c. Add the cargo solution to the **LAH5** solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow for nanocomplex formation.
- Characterization (Optional): The size and zeta potential of the formed nanocomplexes can be characterized using Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively.

Cell Transfection with **LAH5** Nanocomplexes

This protocol provides a general procedure for transfecting mammalian cells with **LAH5** nanocomplexes.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Serum-free medium (e.g., Opti-MEM)
- **LAH5**-cargo nanocomplexes
- Multi-well cell culture plates

Procedure:

- Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Nanocomplex Preparation: Prepare the **LAH5**-cargo nanocomplexes as described in Protocol 3.2.
- Transfection: a. Remove the complete culture medium from the cells. b. Wash the cells once with serum-free medium. c. Dilute the nanocomplex solution in serum-free medium to the final desired concentration. d. Add the diluted nanocomplex solution to the cells.

- Incubation: Incubate the cells with the nanocomplexes for 4-6 hours at 37°C in a CO₂ incubator.
- Post-transfection: a. After the incubation period, remove the transfection medium. b. Add fresh, complete culture medium to the cells. c. Incubate the cells for 24-72 hours before assessing the delivery and functional effect of the cargo.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm the formation of **LAH5**-nucleic acid complexes.

Materials:

- **LAH5**-nucleic acid nanocomplexes at various molar ratios
- Agarose gel (1-2%)
- TBE or TAE running buffer
- Nucleic acid stain (e.g., SYBR Green or Ethidium Bromide)
- Gel electrophoresis system and power supply
- Gel imaging system

Procedure:

- Sample Preparation: Prepare **LAH5**-nucleic acid nanocomplexes at a range of molar ratios.
- Gel Electrophoresis: a. Load the nanocomplex samples into the wells of an agarose gel. b. Include a control lane with the free nucleic acid. c. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
- Staining and Visualization: a. Stain the gel with a nucleic acid stain. b. Visualize the gel using a gel imaging system.
- Analysis: The retardation of the nucleic acid band in the presence of **LAH5** indicates complex formation. Complete retardation signifies that all the nucleic acid is bound in the

nanocomplex.

Cell Viability (MTS) Assay

The MTS assay is used to assess the cytotoxicity of **LAH5** nanocomplexes.

Materials:

- Cells seeded in a 96-well plate
- **LAH5**-cargo nanocomplexes at various concentrations
- MTS reagent
- Plate reader

Procedure:

- Cell Treatment: Treat the cells with different concentrations of **LAH5** nanocomplexes for the desired exposure time (e.g., 24 hours). Include untreated cells as a control.[\[8\]](#)
- MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.[\[8\]](#)
- Incubation: Incubate the plate for 1-4 hours at 37°C.[\[8\]](#)
- Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[\[1\]](#)
- Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Transfection Efficiency by Flow Cytometry

This method is used to quantify the percentage of cells that have been successfully transfected, typically using a fluorescent reporter.

Materials:

- Transfected cells expressing a fluorescent protein (e.g., GFP)
- Phosphate-buffered saline (PBS)

- Trypsin-EDTA (for adherent cells)
- Flow cytometer

Procedure:

- Cell Harvesting: a. Wash the cells with PBS. b. For adherent cells, detach them using Trypsin-EDTA. c. Resuspend the cells in PBS containing 1-2% FBS.
- Sample Preparation: Pass the cell suspension through a cell strainer to obtain a single-cell suspension.
- Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent protein. b. Use untransfected cells to set the gate for the fluorescent-negative population.
- Data Analysis: Determine the percentage of fluorescent-positive cells, which represents the transfection efficiency.

T7 Endonuclease I (T7E1) Assay

The T7E1 assay is used to detect on-target gene editing events (insertions and deletions) following the delivery of CRISPR/Cas9 machinery.

Materials:

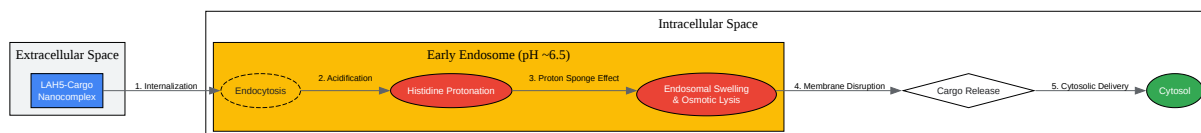
- Genomic DNA from transfected and control cells
- PCR primers flanking the target site
- High-fidelity DNA polymerase
- T7 Endonuclease I and reaction buffer
- Agarose gel (2-2.5%)

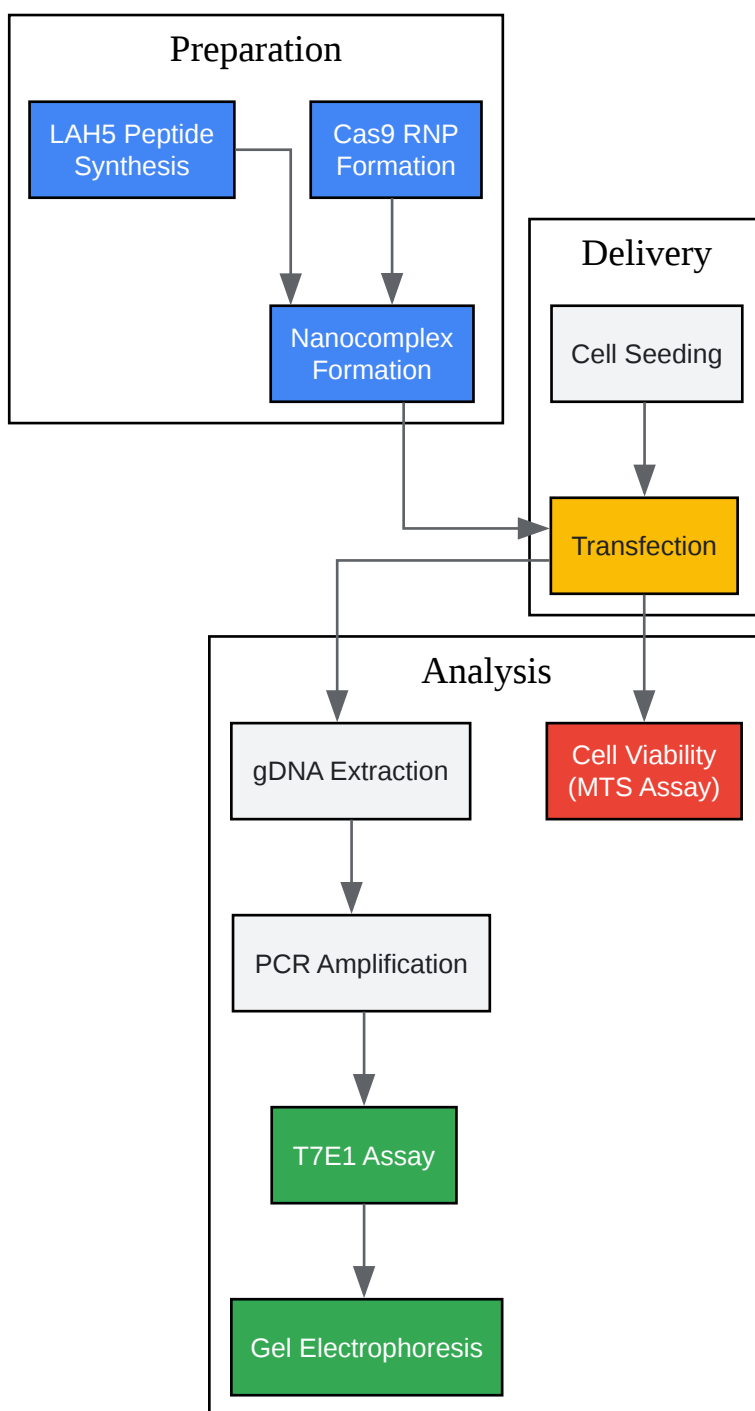
Procedure:

- Genomic DNA Extraction: Isolate genomic DNA from the population of cells treated with **LAH5**-RNP nanocomplexes.
- PCR Amplification: Amplify the target genomic region using high-fidelity PCR. A typical amplicon size is 500-800 bp.[\[7\]](#)
- Heteroduplex Formation: a. Denature the PCR products by heating to 95°C. b. Slowly re-anneal the PCR products to allow the formation of heteroduplexes between wild-type and edited DNA strands.
- T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I, which will cleave the mismatched DNA in the heteroduplexes.[\[7\]](#)
- Gel Electrophoresis: Analyze the digestion products on an agarose gel. The presence of cleaved fragments indicates gene editing.
- Quantification: The percentage of gene editing can be estimated by quantifying the intensity of the cleaved and uncleaved DNA bands.

Visualizations

Signaling Pathway: LAH5-Mediated Endosomal Escape





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References

- 1. broadpharm.com [broadpharm.com]
- 2. pnabio.com [pnabio.com]
- 3. diagenode.com [diagenode.com]
- 4. neb.com [neb.com]
- 5. Frontiers | Evaluation of Methods to Assess in vivo Activity of Engineered Genome-Editing Nucleases in Protoplasts [frontiersin.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Amphipathic Cell-Penetrating Peptide-Aided Delivery of Cas9 RNP for In Vitro Gene Editing and Correction - PMC [pmc.ncbi.nlm.nih.gov]
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